

Structural analogs of 2-Iodo-5-methylaniline and their properties

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Compound of Interest

Compound Name: 2-Iodo-5-methylaniline

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A Comparative Guide to Structural Analogs of **2-Iodo-5-methylaniline** for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical and biological properties of **2-Iodo-5-methylaniline** and its structural analogs. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, offering insights into how structural modifications influence key compound characteristics.

Introduction to 2-Iodo-5-methylaniline and its Analogs

2-Iodo-5-methylaniline, also known as 3-Amino-4-iodotoluene, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2][3] Its structure, featuring an iodine atom and a methyl group on the aniline ring, allows for diverse chemical modifications, making it an attractive scaffold for creating novel bioactive molecules.[1] Structural analogs, where the methyl group is replaced by other substituents, can exhibit significantly different properties. This guide focuses on a comparative analysis of **2-Iodo-5-methylaniline** and two of its analogs: 2-Iodo-5-methoxyaniline and 2-Iodo-5-nitroaniline. The presence of a halogen atom, such as iodine, in organic compounds can enhance their pharmacological activity.[4][5]

Physicochemical Properties

The nature of the substituent at the 5-position of the 2-iodoaniline scaffold significantly influences the molecule's physicochemical properties, such as melting point, molecular weight, and basicity (pKa). These properties, in turn, affect the compound's solubility, lipophilicity, and pharmacokinetic profile.

Property	2-Iodo-5-methylaniline	2-Iodo-5-methoxyaniline	2-Iodo-5-nitroaniline	Aniline (for reference)
Molecular Formula	C ₇ H ₈ IN[6]	C ₇ H ₈ INO[7]	C ₆ H ₅ IN ₂ O ₂ [8]	C ₆ H ₅ NH ₂
Molecular Weight	233.05 g/mol [6]	249.05 g/mol [7]	264.95 g/mol [8]	93.13 g/mol
Appearance	Light yellow to Brown powder/lump[6]	Yellow solid[8]	Yellow solid[8]	Colorless liquid
Melting Point (°C)	40[8]	40[8]	105[8]	-6.3
pKa (of conjugate acid)	~4.0 (Estimated)	~3.8 (Estimated)	~1.0 (Estimated)	4.6[9]
Calculated logP	2.6 (Estimated)	2.3 (Estimated)	2.1 (Estimated)	0.9

Note: Estimated pKa and logP values are based on the influence of substituents on aniline's properties. Electron-donating groups like methyl and methoxy are expected to slightly decrease pKa compared to aniline due to the ortho-iodine's electron-withdrawing effect, while the strongly withdrawing nitro group will significantly decrease it.[9] LogP values are estimations based on substituent hydrophobicity.

Biological Properties

The biological activity of aniline derivatives is highly dependent on their substitution pattern. Halogenated anilines are known to possess a range of biological activities, including antimicrobial and cytotoxic effects.[10][11][12] The introduction of different functional groups can modulate this activity.

Biological Activity	2-Iodo-5-methylaniline & Analogs	General Observations for Related Compounds
Antimicrobial Activity	Data not available for these specific compounds.	Iodo-quinoline derivatives, synthesized from iodo-anilines, have shown activity against <i>S. epidermidis</i> and <i>C. parapsilosis</i> . [13] [14] [15] 2-iodo-4-trifluoromethylaniline has demonstrated antibacterial and antibiofilm properties against <i>Vibrio</i> species. [16]
Cytotoxicity	Data not available for these specific compounds.	Substituted anilines, particularly those with electron-withdrawing groups like nitro groups, tend to exhibit increased cytotoxicity. [17] The position of the substituent is also a critical factor. [17] Some aniline derivatives have been investigated as potential anticancer agents. [1]
Genotoxicity	Data not available for these specific compounds.	Genotoxicity appears to be a general property of aniline derivatives, and is not always reliably predicted by in vitro tests like the Salmonella/microsome assay. [18]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate comparison of chemical compounds. Below are methodologies for key experiments to determine the physicochemical and biological properties of **2-Iodo-5-methylaniline** and its analogs.

Synthesis of 2-Iodoaniline Analogs

A practical route for the synthesis of 2-iodoanilines is through the decarboxylative iodination of anthranilic acids.^[8]

General Procedure:

- To a high-pressure stainless-steel reactor, add the corresponding substituted anthranilic acid (1.0 mmol), iodine (I₂) (0.5 equiv), and potassium iodide (KI) (0.6 equiv).^[19]
- Add acetonitrile (CH₃CN) (10 mL) as the solvent.^[19]
- Purge the reactor with oxygen gas three times and then pressurize with oxygen (1 atm).^[19]
- Heat the reaction mixture to 160°C and stir for 2 hours.^[8]
- After cooling, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Extract the product with an organic solvent (e.g., ethyl acetate).^[19]
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.^[19]
- Purify the crude product by flash column chromatography on silica gel.^{[8][19]}

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution of the compound as a titrant is added.^[20]

Procedure:

- Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10.^[20]
- Prepare a 1 mM solution of the aniline analog.^[20]
- Acidify 20 mL of the sample solution to pH 1.8-2.0 with 0.1 M HCl.^[20]
- Maintain a constant ionic strength using 0.15 M KCl.^[20]

- Titrate the solution with 0.1 M NaOH, recording the pH at regular intervals until the pH reaches 12-12.5 and stabilizes.[\[20\]](#)
- The pKa is determined from the inflection point of the resulting titration curve.[\[21\]](#)

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a common technique for determining the thermodynamic solubility of a compound.[\[22\]](#)[\[23\]](#)

Procedure:

- Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
- Shake the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[\[22\]](#)
- Separate the undissolved solid from the solution by filtration or centrifugation.[\[23\]](#)
- Determine the concentration of the dissolved compound in the filtrate/supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[\[23\]](#)

Determination of Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[\[17\]](#)

Procedure:

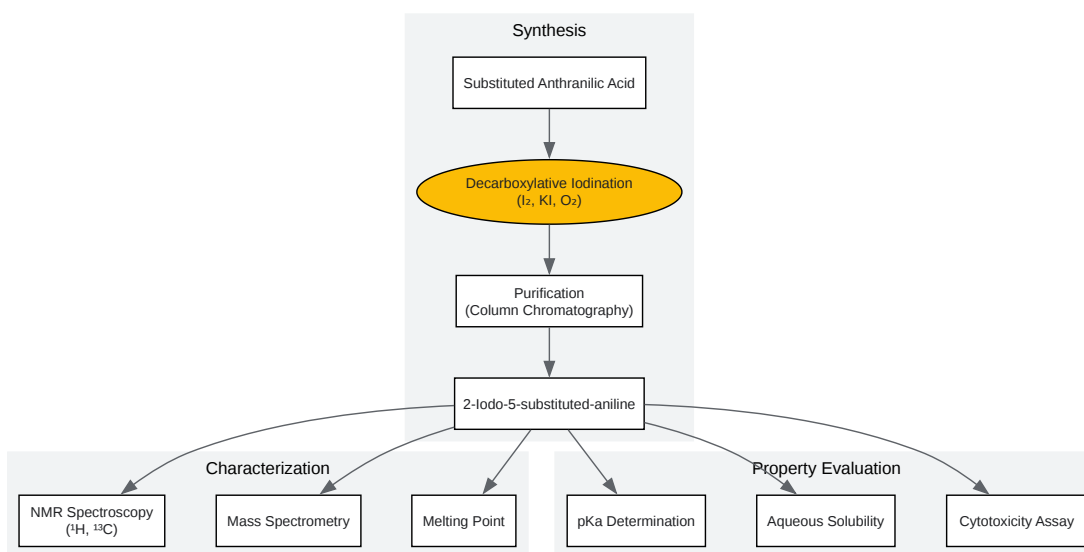
- Seed human cancer cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 24 or 48 hours).[\[17\]](#)

- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
- Add a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to dissolve the formazan crystals.
- Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[\[17\]](#)
- The concentration that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizations

General Workflow for Synthesis and Characterization

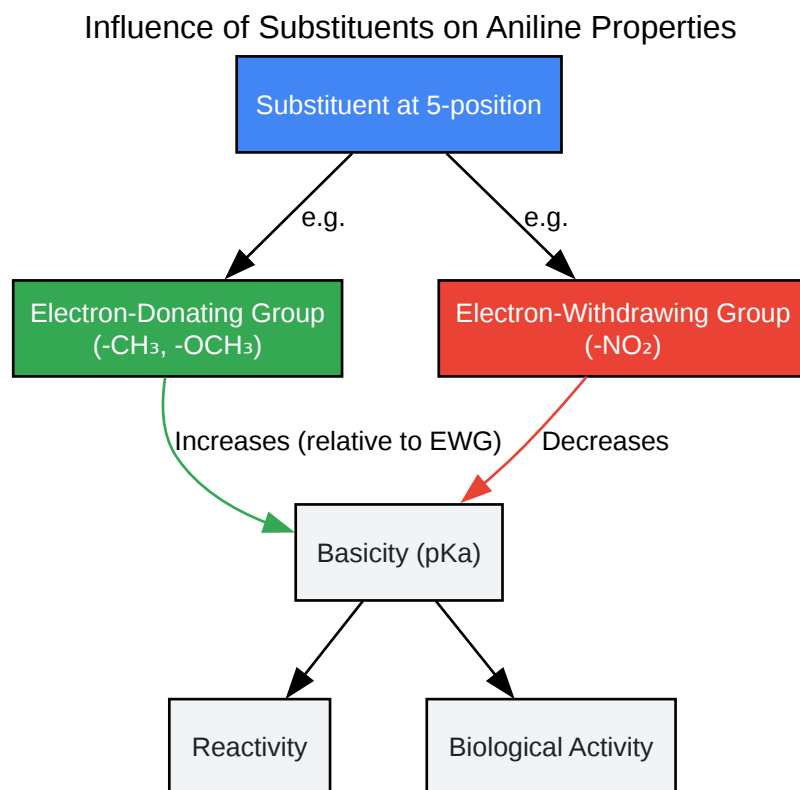
General Workflow for Synthesis and Characterization of 2-Iodo-5-methylaniline Analogs



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Caption: Workflow for the synthesis, characterization, and property evaluation of analogs.

Logical Relationship of Substituent Effects



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